Trans-Isomer Selectivity in Acitretin Wittig Olefination: Bromide Salt with Optimized Base vs. Prior Art NaH Conditions
In the Wittig coupling of 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenyl phosphonium bromide (IV) with 3-formyl-crotonic acid butyl ester (V), the use of sodium carbonate as a mild inorganic base in toluene delivers the acitretin butyl ester intermediate (VI) with a trans-isomer purity of ≥97% [1]. In contrast, the original process described in US Patent 4,105,681, which employed the same phosphonium bromide but with sodium hydride as the base and dimethylformamide as the solvent, produced a trans:cis (E/Z) ratio of only approximately 55:45 [1]. The 42-percentage-point gain in stereochemical purity is attributable to the synergistic effect of the bromide salt and the mild base system, which suppresses ylide isomerization side reactions.
| Evidence Dimension | Trans-isomer content of acitretin butyl ester intermediate (VI) |
|---|---|
| Target Compound Data | ≥97% trans isomer (using Na₂CO₃ / toluene) |
| Comparator Or Baseline | ~55% trans isomer (using NaH / DMF, same phosphonium bromide; US 4,105,681) |
| Quantified Difference | +42 percentage points (absolute increase in trans content) |
| Conditions | Wittig olefination of 3-formyl-crotonic acid butyl ester; mild inorganic base (Na₂CO₃) in toluene vs. strong base (NaH) in DMF |
Why This Matters
This stereochemical outcome directly dictates the regulatory compliance and therapeutic quality of acitretin API, making the bromide salt the validated procurement choice for GMP manufacturing.
- [1] US Patent 9,919,993. Process for preparation of acitrecin. Column 1, lines 25-60; Columns 3-5. Justia Patents. https://patents.justia.com/patent/9919993 View Source
